6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine
Description
6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine is a fluorinated pyridine derivative characterized by a methoxy group at the 6-position and a 3-trifluoromethylbenzoyl substituent at the 2-position. This compound is structurally notable for its electron-withdrawing trifluoromethyl group and the aromatic benzoyl moiety, which influence its electronic and steric properties.
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-20-12-7-3-6-11(18-12)13(19)9-4-2-5-10(8-9)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFBCBAHGPKTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101190665 | |
| Record name | (6-Methoxy-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-03-8 | |
| Record name | (6-Methoxy-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H10F3N O
- Molecular Weight : 253.22 g/mol
- IUPAC Name : this compound
The structure consists of a pyridine ring substituted with a methoxy group and a trifluoromethylbenzoyl moiety, which may contribute to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing minimum inhibitory concentrations (MICs) that suggest potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Properties
The compound has been evaluated for its anticancer activity, particularly against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Notably, it has been reported to inhibit the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Antimicrobial | S. aureus | 10 | |
| Anticancer (MCF-7) | Breast Cancer | 12 | |
| Anticancer (A549) | Lung Cancer | 8 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinase Activity : The compound may inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : It has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The exact mechanism against bacteria remains under investigation but may involve interference with DNA replication or protein synthesis.
Case Study 1: Anticancer Activity
A recent study explored the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant morphological changes consistent with apoptosis observed through microscopy. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic events .
Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, the compound was tested against multi-drug resistant strains of bacteria. It demonstrated remarkable efficacy, outperforming several conventional antibiotics, which highlights its potential as a lead compound for developing new antimicrobial agents .
Scientific Research Applications
Agrochemical Applications
The agrochemical industry is one of the primary sectors utilizing 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine and its derivatives. The trifluoromethyl group significantly improves the efficacy of pesticides, leading to enhanced pest control.
Crop Protection
- Use : The compound is employed in developing pesticides to protect crops from various pests.
- Impact : More than 20 TFMP-containing agrochemicals have been introduced to the market, contributing to increased crop yields and reduced losses due to pest infestations .
Disease Control
- Application : It is also utilized in formulations aimed at controlling diseases transmitted by vectors such as mosquitoes.
- Results : The use of TFMP derivatives has been linked to the prevention of diseases like malaria and dengue fever, showcasing their public health impact.
Pharmaceutical Applications
In the pharmaceutical sector, this compound exhibits significant potential due to its biological activities.
Antimicrobial Activity
- Research Findings : Studies indicate that compounds with trifluoromethyl groups demonstrate enhanced antibacterial and antifungal properties. For instance, derivatives have shown considerable efficacy against various bacterial strains .
- Mechanism : The presence of fluorine atoms is believed to enhance the binding affinity to biological targets, improving drug effectiveness .
Drug Development
- Clinical Trials : Several TFMP derivatives are undergoing clinical trials for various therapeutic applications, including antibacterial agents and antifungal treatments. Five pharmaceutical products containing the TFMP moiety have received market approval .
Material Science Applications
The unique properties of this compound extend into material science.
Functional Materials
- Development : The compound is being explored for creating new materials with specific functional properties due to its chemical reactivity.
- Applications : These materials can be used in coatings, electronics, and other advanced applications.
Comparison with Similar Compounds
Electronic Effects: Substituent Influence on NMR Chemical Shifts
The 15N NMR chemical shifts of pyridine derivatives provide critical insights into electronic environments. For example:
Key Observations :
- The 6-methoxy group in 6-methoxy-2-(4-methylphenyl)pyridine induces a significant downfield shift (-121.5 ppm) compared to other methoxy-substituted analogs (e.g., -63.9 ppm for 3-methoxy derivatives), highlighting the positional dependence of electronic effects .
- The trifluoromethyl group in 4-trifluoromethyl-2-(4-methylphenyl)pyridine causes a moderate shift (-64.9 ppm), contrasting with the stronger electron-withdrawing effect of nitro groups (e.g., -59.4 ppm for 3-nitro derivatives) .
Structural Analogues with Trifluoromethyl and Chloro Substituents
Compounds such as 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine () share the trifluoromethyl motif but incorporate a pyrazolo[1,5-a]pyrimidine core.
Stability and Commercial Availability
6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine is listed as discontinued by CymitQuimica (), which may reflect challenges in synthesis, purification, or stability. In contrast, analogs like 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol () remain available, suggesting that hydroxyl or methanol substituents improve stability or commercial viability .
Preparation Methods
General Synthetic Strategies
The preparation of 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine typically involves multi-step organic synthesis, starting from pyridine derivatives and incorporating the trifluoromethylbenzoyl moiety via acylation or coupling reactions. Key methods include:
- Halogenation and Subsequent Functionalization of Pyridine Core: Introduction of halogen atoms (e.g., chloro) at specific positions on the pyridine ring to facilitate further substitution.
- Metal-Mediated Coupling or Addition Reactions: Use of organometallic reagents (e.g., Grignard reagents) for nucleophilic addition to carbonyl groups or for cross-coupling to install the trifluoromethylbenzoyl group.
- Purification via Chromatography and Distillation: Isolation of the desired product through silica gel column chromatography and fractional distillation under reduced pressure to ensure purity.
Detailed Preparation Method from Patent Literature
A representative preparation method for related trifluoromethyl-substituted pyridines, which can be adapted for this compound, is described in a 2013 patent:
Step 1: Preparation of 2,3-Dichloro-6-trifluoromethylpyridine Intermediate
- The reaction involves controlled addition of antimony pentafluoride (SbF5) to a reaction flask in an ambient temperature water bath.
- The temperature is maintained between 38°C and 55°C during SbF5 addition to avoid solidification and ensure reaction progress.
- The crude product is isolated by distillation under reduced pressure (40 mmHg) using a magnetically stirred kettle with a Vigreaux head and integral condenser.
- Air is used in the condenser to prevent freezing of the product, and parts of the apparatus are warmed with a heat gun.
- Four fractions are collected, with the desired fraction boiling at 94–95°C.
Step 2: Nucleophilic Addition with Grignard Reagents
- The crude intermediate is subjected to nucleophilic addition using methyl or ethyl magnesium bromide in diethyl ether.
- The addition rate is controlled to allow the reaction mixture temperature to rise gradually from 2°C to approximately 24–26°C.
- The reaction is monitored by gas chromatography (GC) to determine completion.
- If incomplete, additional aliquots of Grignard reagent are added.
- After completion, the reaction is quenched with ammonium chloride solution diluted with hydrochloric acid.
- The organic layer is extracted with ethyl acetate, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
Step 3: Purification
- The crude product is purified by column chromatography on silica gel using a gradient elution from 100% hexane to 50% ethyl acetate/hexane.
- Pure fractions are combined and concentrated to yield the target compound as a yellow liquid.
- The final yield reported is approximately 42%, confirmed by ^1H NMR analysis.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | SbF5 addition to pyridine derivative | 38–55 | Until 66% completion | - | Controlled addition and temperature |
| 2 | Methyl/ethyl magnesium bromide (Grignard) | 2 → 26 | 10–13 minutes | - | Monitored by GC, repeated additions if needed |
| 3 | Quench with NH4Cl/HCl, extraction, drying | Ambient | 58 minutes | - | Organic workup |
| 4 | Column chromatography (silica gel) | Ambient | - | 42 | Gradient elution hexane/ethyl acetate |
Microwave-Assisted Synthesis Approaches
Recent advances include microwave-assisted synthesis techniques that significantly reduce reaction times and improve yields for related methoxy-substituted pyridine derivatives and purine-like compounds. Although this study primarily focuses on 6-methoxy-5,6-dihydro-5-azapurines, the methodology offers insights applicable to this compound synthesis:
-
- Use of microwave irradiation to accelerate condensation reactions.
- Employing trimethyl or triethyl orthoformate as formylating agents.
- Use of aminotriazole-derived disubstituted formamidines as intermediates.
- Reaction temperatures around 140°C under microwave conditions.
- Solvent optimization (THF and toluene preferred).
- Acid catalysis with acetic acid enhances yield.
Optimization Data for Formamidine Intermediate Synthesis (Relevant to Pyridine Derivative Synthesis):
| Entry | Orthoformate (equiv) | n-Propylamine (equiv) | Acetic Acid (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 3.0 | 3.0 | 3.0 | MeOH | 70 | 30 | 4 |
| 2 | 3.0 | 3.0 | 3.0 | MeOH | 140 | 30 | 47 |
| 4 | 3.0 | 3.0 | 3.0 | Toluene | 140 | 30 | 91 |
| 6 | 3.0 | 3.0 | 3.0 | THF | 140 | 30 | 92 |
| 8 | 3.0 | 3.0 | 0.5 | THF | 140 | 30 | 95 |
| 11 | 3.0 | 3.0 | 3.0 | THF | 140 | 10 | 95 |
-
- Microwave-assisted synthesis dramatically improves yields and reduces reaction times.
- THF is the preferred solvent for high yield and reaction efficiency.
- Acetic acid is necessary as a catalyst but can be reduced to 0.5 equivalents without yield loss.
- Short reaction times (10 min) at elevated temperature under microwave irradiation are sufficient.
Comparative Analysis of Preparation Methods
| Feature | Traditional SbF5/Grignard Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | Several hours to overnight | 10–30 minutes |
| Temperature Control | 2°C to 55°C controlled | 140°C under microwave irradiation |
| Yield | Approx. 42% | Up to 95% for intermediates |
| Purification | Distillation and chromatography | Chromatography |
| Reagents | Antimony pentafluoride, Grignard reagents | Trimethyl/triethyl orthoformate, aminotriazole derivatives |
| Scalability | Suitable for scale-up | Microwave scale-up possible but limited |
| Environmental Considerations | Use of SbF5 (toxic), organic solvents | Reduced reaction time, less waste |
Summary and Recommendations
- The classical preparation of this compound involves halogenation, nucleophilic addition with Grignard reagents, and careful purification, yielding moderate product quantities.
- Microwave-assisted synthetic methods, although more commonly applied to related purine-like compounds, present a promising alternative to improve efficiency, yield, and reduce reaction times.
- Optimization of solvent, acid catalyst amount, and reagent equivalents is critical for maximizing yield.
- Analytical monitoring via gas chromatography and nuclear magnetic resonance spectroscopy is essential for confirming reaction progress and product purity.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or LC-MS to minimize byproducts.
- Use anhydrous solvents (e.g., DMF or THF) and inert atmosphere (N₂/Ar) for moisture-sensitive steps .
Basic: How should researchers characterize the structure and purity of this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic patterns.
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient).
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .
Advanced: How can researchers address discrepancies in spectroscopic data during synthesis (e.g., unexpected peaks in ¹H NMR)?
Answer:
Contradictions often arise from:
- Regiochemical byproducts : Check coupling efficiency (e.g., incomplete Suzuki reaction) via LC-MS.
- Solvent/residual reagent artifacts : Re-purify using preparative HPLC or repeat column chromatography.
- Tautomerism or rotamers : Conduct variable-temperature NMR (VT-NMR) to identify dynamic processes .
Case Study : A 2024 study on fluorinated pyridines resolved a δ 7.2 ppm doublet by confirming it as a residual DMF solvent peak, not a reaction intermediate .
Advanced: What strategies are effective for studying the compound’s reactivity in nucleophilic/electrophilic substitution reactions?
Answer:
- Nucleophilic Substitution :
- Electrophilic Aromatic Substitution :
- Reductive Functionalization :
Advanced: How can computational methods aid in predicting the compound’s bioactivity or metabolic pathways?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinases) leveraging the trifluoromethyl group’s hydrophobic pockets.
- Metabolic Prediction :
- Toxicity Profiling : ProTox-II assesses hepatotoxicity risk based on structural alerts (e.g., pyridine rings) .
Advanced: What experimental controls are critical when evaluating the compound’s stability under varying pH/temperature conditions?
Answer:
- pH Stability :
- Thermal Stability :
- Light Sensitivity : Store in amber vials; UV-vis spectroscopy tracks photodegradation (λmax shifts).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
